molecular formula C9H17BrO3 B3105099 2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran CAS No. 152065-54-8

2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran

Cat. No. B3105099
CAS RN: 152065-54-8
M. Wt: 253.13 g/mol
InChI Key: UFIBMWVYNLIJBB-UHFFFAOYSA-N
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Description

2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran is an organic building block . It has been synthesized by employing 2-bromoethanol as a starting reagent .


Synthesis Analysis

The compound has been synthesized using 2-bromoethanol as a starting reagent .


Molecular Structure Analysis

The molecular formula of the compound is C9H17BrO3 . The average mass is 253.133 Da .


Chemical Reactions Analysis

This compound is used as a heterocyclic building block in the synthesis of various chemical compounds .


Physical And Chemical Properties Analysis

The compound is a clear pale yellow liquid . It has a density of 1.384 g/mL at 25 °C .

Scientific Research Applications

Bioconjugation

Bromo-PEG2-THP can react with nucleophilic reagents such as a thiol group for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This application is crucial in the development of drugs, therapeutic proteins, and diagnostic agents.

PEGylation

Bromo-PEG2-THP is used for PEGylation , a process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.

PROTAC Linker

Bromo-PEG2-THP is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation. The PROTAC molecule has one end that binds to the target protein, and another that binds to an E3 ubiquitin ligase, which can mark the target protein for degradation. Bromo-PEG2-THP can be used to connect these two ends, forming the complete PROTAC molecule.

Drug Synthesis

The compound is used in the synthesis of various drugs . Its properties make it a valuable component in creating effective and safe pharmaceuticals.

Research and Development

Bromo-PEG2-THP is used in research and development for creating new compounds and studying their properties . It’s a versatile compound that can be used in a variety of chemical reactions, making it a valuable tool in the lab.

Chemical Industry

In the chemical industry, Bromo-PEG2-THP is used as a building block for the synthesis of more complex molecules . Its reactivity and stability make it a useful component in a wide range of chemical reactions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound may be used in the synthesis of various chemical compounds, including 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and others .

Mechanism of Action

Target of Action

Bromo-PEG2-THP, also known as 2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligases and the target proteins .

Mode of Action

Bromo-PEG2-THP acts as a bridge between two different ligands in a PROTAC molecule . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by Bromo-PEG2-THP is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the degradation of specific target proteins, Bromo-PEG2-THP can influence various downstream effects depending on the function of the degraded protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs synthesized using Bromo-PEG2-THP .

Result of Action

The result of Bromo-PEG2-THP’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease .

Action Environment

The action of Bromo-PEG2-THP is influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the stability and efficacy of the PROTACs synthesized using Bromo-PEG2-THP . Additionally, the presence of other molecules in the cell can also influence the interaction between the PROTAC and its targets .

properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIBMWVYNLIJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-THP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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